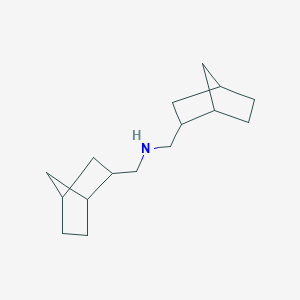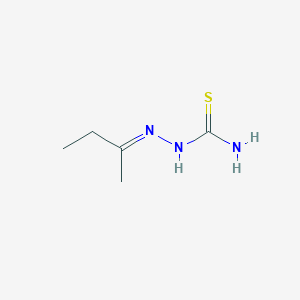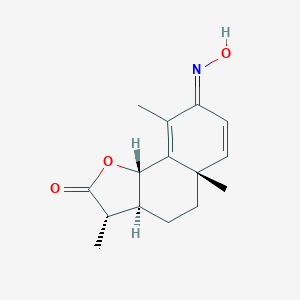
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide (DMBS) is a chemical compound that has become increasingly popular in scientific research due to its unique properties and potential applications. DMBS is a sulfonamide derivative that has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide is complex and depends on the specific application. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been found to inhibit carbonic anhydrase, which is important for the regulation of pH and CO2 levels in the body. Additionally, 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been found to modulate ion channels, which are important for the regulation of membrane potential and cellular signaling.
Biochemische Und Physiologische Effekte
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, the modulation of ion channels, and the potential for cancer therapy. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has also been found to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has several advantages for lab experiments, including its ability to selectively target specific biological processes and its relatively low toxicity. However, 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide also has several limitations, including its high cost and the difficulty of synthesizing and purifying the compound.
Zukünftige Richtungen
There are several future directions for research on 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of the potential for 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide as a cancer therapy, and the exploration of the potential for 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide as a modulator of ion channels in the nervous system.
Conclusion:
In conclusion, 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide derivative that has become increasingly popular in scientific research due to its unique properties and potential applications. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has several advantages for lab experiments, including its ability to selectively target specific biological processes and its relatively low toxicity. However, 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide also has several limitations, including its high cost and the difficulty of synthesizing and purifying the compound. There are several future directions for research on 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide, including the development of new synthesis methods and the investigation of the potential for 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide as a cancer therapy and a modulator of ion channels in the nervous system.
Synthesemethoden
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base. The reaction is typically carried out in an organic solvent and requires careful temperature control and purification steps to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been extensively used in scientific research as a tool to study the role of sulfonamides in various biological processes. 2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has been found to have a wide range of applications, including as an inhibitor of carbonic anhydrase, a target for cancer therapy, and a modulator of ion channels.
Eigenschaften
Produktname |
2,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H13Cl2NO3S |
Molekulargewicht |
346.2 g/mol |
IUPAC-Name |
2,4-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-20-12-5-2-10(3-6-12)9-17-21(18,19)14-7-4-11(15)8-13(14)16/h2-8,17H,9H2,1H3 |
InChI-Schlüssel |
SECLGQFPERVHHA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238842.png)

![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)







